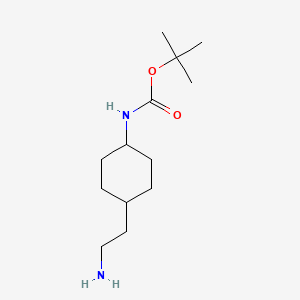

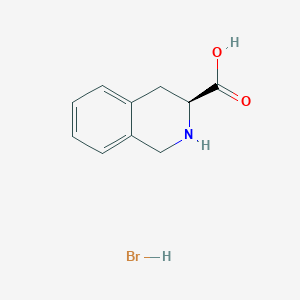

cis-4-(Boc-amino)-1-methylcyclohexanol

Vue d'ensemble

Description

The compound of interest, cis-4-(Boc-amino)-1-methylcyclohexanol, is a derivative of cyclohexanol, which is a secondary alcohol featuring a cyclohexane ring with a hydroxyl group. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis. While the provided papers do not directly discuss cis-4-(Boc-amino)-1-methylcyclohexanol, they do provide insights into the chemistry of related cyclohexanol derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related cyclohexanol derivatives has been explored in several studies. A practical approach for the formation of cis-1,4-aminocyclohexanol was developed, involving a one-pot imine formation and Lewis acid-directed imine reduction, which allows for a highly selective attack of the reducing agent and is amenable to large-scale synthesis . Additionally, the synthesis of cis- and trans-2-amino-1-arylcyclohexanols has been described, with cis-aminoalcohols obtained by condensation of 2-aminocyclohexanone hydrobromide with organometallic reagents . These methods could potentially be adapted for the synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol by incorporating the Boc protecting group at the appropriate stage.

Molecular Structure Analysis

The molecular conformations of cyclohexanol derivatives have been studied using NMR and molecular orbital methods. For example, cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids were found to exist in zwitterionic forms in aqueous solution, with the most stable conformations being staggered forms . These findings can provide insights into the conformational preferences of cis-4-(Boc-amino)-1-methylcyclohexanol, as the presence of the amino group and its steric interactions with the Boc group and the cyclohexane ring will influence its molecular conformation.

Chemical Reactions Analysis

The reactivity of amino diols derived from cyclohexane has been characterized, with the formation of multicomponent equilibrium systems involving Schiff bases, spirooxazolidines, condensed oxazines, and tricyclic compounds . These studies highlight the complex reaction pathways that can occur with cyclohexanol derivatives, which may also be relevant to the chemical behavior of cis-4-(Boc-amino)-1-methylcyclohexanol in the presence of various reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanol derivatives are influenced by their molecular structure. The preferred conformers of these compounds in solution and crystalline states have been identified, which can affect their reactivity and interactions with other molecules . The synthesis and protective effectiveness of certain cyclohexanol derivatives as antidotes for anticholinesterase poisoning have also been investigated, demonstrating the potential biological activity of these compounds . These studies provide a foundation for understanding the properties of cis-4-(Boc-amino)-1-methylcyclohexanol, which may exhibit similar behavior due to its structural similarities.

Applications De Recherche Scientifique

Oviposition Attractants in Mosquitoes

Research by Bentley, Mcdaniel, and Davis (1982) found that both cis and trans 4-methylcyclohexanol act as oviposition attractants for the mosquito Aedes triseriatus. These compounds elicit responses from specific sensilla of mosquitoes, indicating their potential use in controlling mosquito populations or studying mosquito behavior (Bentley, Mcdaniel, & Davis, 1982).

Metabolic Pathways in Rabbits

Elliott, Tao, and Williams (1965) studied the metabolism of various methylcyclohexanols in rabbits. They discovered that these compounds are mainly excreted as glucuronides of more stable forms of the alcohols. This finding provides insights into the metabolic pathways and potential applications of these compounds in biological studies (Elliott, Tao, & Williams, 1965).

Gas-phase Acidities and Epimer Distinction

A study by Majumdar, Clairet, Tabet, and Cooks (1992) distinguished epimers of methylcyclohexanol through their relative gas-phase acidities. This research provides valuable data for understanding the chemical properties and potential applications of these compounds in various scientific fields (Majumdar, Clairet, Tabet, & Cooks, 1992).

Potential Pharmaceutical Applications

The work of Acher and Azerad (2009) on synthesizing diastereoisomeric peptides incorporating cycloglutamic acids, including derivatives similar to cis-4-(Boc-amino)-1-methylcyclohexanol, highlights potential applications in pharmaceutical research. These peptides, being substrates of the vitamin K-dependent carboxylation, can be used to study or inhibit specific biochemical pathways (Acher & Azerad, 2009).

Mécanisme D'action

Target of Action

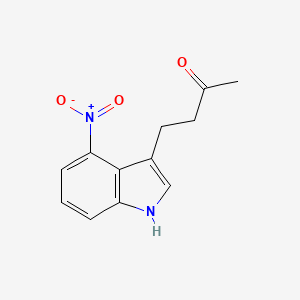

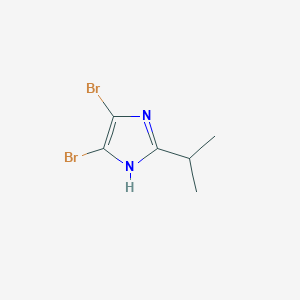

It is used as a reagent to synthesizepyrazolo[3,4-d]pyrimidines , compounds that potentially act as anti-inflammatory and antitumor agents .

Mode of Action

Its role as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines suggests it may interact with biological targets to exert anti-inflammatory and antitumor effects .

Biochemical Pathways

Given its role in the synthesis of pyrazolo[3,4-d]pyrimidines, it may be involved in pathways related to inflammation and tumor growth .

Pharmacokinetics

It is slightly soluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

The compounds synthesized using it as a reagent, such as pyrazolo[3,4-d]pyrimidines, have potential anti-inflammatory and antitumor effects .

Action Environment

It should be stored away from oxidizing agents , suggesting that oxidative conditions could potentially affect its stability and efficacy.

Propriétés

IUPAC Name |

tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKXFTPOGGFHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901169806 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-(Boc-amino)-1-methylcyclohexanol | |

CAS RN |

233764-31-3 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

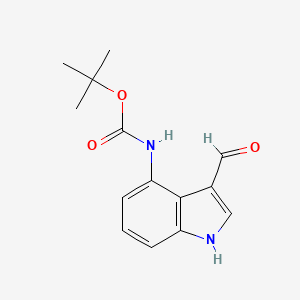

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)

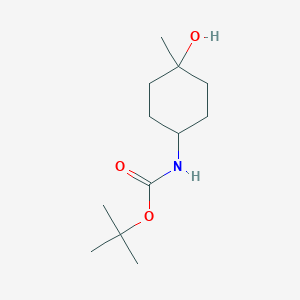

![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)